molecular formula C27H22N2O4 B11546565 2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate

2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate

Cat. No.: B11546565
M. Wt: 438.5 g/mol
InChI Key: WPJGJUWLELAWOX-MTDXEUNCSA-N
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Description

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound with a unique structure that includes a methoxy group, a naphthyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 2-methoxy-4-formylphenyl benzoate with 2-(naphthalen-1-yl)acetamide under specific reaction conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the imine bond would yield an amine derivative.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
  • 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

Uniqueness

2-METHOXY-4-[(E)-{[2-(NAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl group, in particular, contributes to its potential interactions with biological targets, setting it apart from similar compounds .

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C27H22N2O4/c1-32-25-16-19(14-15-24(25)33-27(31)21-9-3-2-4-10-21)18-28-29-26(30)17-22-12-7-11-20-8-5-6-13-23(20)22/h2-16,18H,17H2,1H3,(H,29,30)/b28-18+

InChI Key

WPJGJUWLELAWOX-MTDXEUNCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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